molecular formula HfI4 B086213 Hafnium tetraiodide CAS No. 13777-23-6

Hafnium tetraiodide

Cat. No. B086213
CAS RN: 13777-23-6
M. Wt: 686.1 g/mol
InChI Key: YCJQNNVSZNFWAH-UHFFFAOYSA-J
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Description

Synthesis Analysis

The synthesis of novel volatile compounds of hafnium, such as tetrakis-N,O-dialkylcarbamato hafnium(iv) and tetrakis-N,N,N'-trialkylureato hafnium(iv), has been achieved through simple insertion reactions. These compounds show promising thermal properties and have been evaluated as precursors for metalorganic chemical vapor deposition (MOCVD) of HfO2 thin films, demonstrating the growth of stoichiometric and crystalline layers at temperatures as low as 250 degrees Celsius (Ramasamy Pothiraja et al., 2009).

Molecular Structure Analysis

Research has detailed the hydrated, hydrolysed, and solvated states of hafnium(IV) ions in water and aprotic oxygen donor solvents. The study reveals the structure of these complexes in both solid state and aqueous solution, providing insights into the strong tendency of hafnium(IV) to hydrolyse in acidic aqueous solutions (Camelia Hagfeldt et al., 2004).

Chemical Reactions and Properties

The behavior of hafnium in various solutions has been studied, revealing its electrochemical properties across different pH levels. These findings are crucial for understanding the reactivity and potential applications of hafnium in various chemical settings (C. Bartels et al., 1982).

Physical Properties Analysis

The phases in pure hafnium have been explored, reporting the coexistence of hexagonal closed-packed, body-centred cubic, and face-centred cubic structures at ambient temperature. This study provides valuable information on the structural diversity and stability of hafnium under different conditions (S. Ni et al., 2014).

Chemical Properties Analysis

Research into the electrochemical behaviour of hafnium highlights its reactivity in different pH solutions and the insulating character of HfO2 films. Such studies are instrumental in understanding the chemical properties of hafnium and its oxides, which are relevant for a wide range of applications (C. Bartels et al., 1982).

Scientific Research Applications

1. Linear Trimeric Hafnium Clusters in Hf0.86(1)I3

  • Summary of Application: Hafnium tetraiodide is used in the synthesis of Hf0.86(1)I3, a compound that features linear trimeric hafnium clusters . This is a unique structural feature, as similar compounds typically form dimers rather than trimers .
  • Methods of Application: The reduction of hafnium tetraiodide with aluminum at 600 °C or 850 °C in the presence of a NaI flux resulted in black single crystals of Hf0.86(1)I3 . This composition corresponds well to the upper end of the non-stoichiometry range 0.89 ≤ x ≤ 1.00 previously reported for HfxI3 .
  • Results or Outcomes: The resulting Hf0.86(1)I3 compound features linear hafnium trimers with identical Hf—Hf distances of 318.3 (2) pm . This may be associated with Hf—Hf bonding although only 2.64 electrons are available for one Hf5.16I18 column .

2. Hafnia-based Ferroelectric Diode

  • Summary of Application: Hafnium tetraiodide is used in the creation of a highly CMOS compatible hafnia-based ferroelectric diode . This diode has potential applications in memory devices, addressing the ‘memory wall’ issue in computing systems .
  • Methods of Application: The polarization reversal of Hf0.5Zr0.5O2 films is used to modulate the rectifying polarity of the diode . The correlation between the spontaneous polarization of Hf0.5Zr0.5O2 film and the displacement of oxygen atom was revealed using atomic-resolution spherical aberration-corrected STEM .
  • Results or Outcomes: The ferroelectric diode demonstrated an operation speed as high as 20ns and robust endurance of more than 10^9 . The built-in nonlinearity of more than 100 guarantees its self-selective property that eliminates the need for external selectors to suppress the leakage current in large array .

3. Metal–Organic Frameworks (MOFs)

  • Summary of Application: Hafnium-based MOFs have been demonstrated to be highly promising for practical applications due to their unique and outstanding characteristics such as chemical, thermal, and mechanical stability, and acidic nature .
  • Methods of Application: The coordination connection of organic linkers to the metal clusters leads to the formation of MOFs, where the metal clusters and ligands are spatially entangled in a periodic manner .
  • Results or Outcomes: These MOFs have various applications including membrane development, diversified types of catalytic reactions, irradiation absorption in nuclear waste treatment, water production and wastewater treatment .

4. Electronic Applications

  • Summary of Application: Hafnium tetraiodide and hafnium oxide are used in microprocessors because the temperature resistance of these compounds make them good substitutes for silicon . Hafnium oxide is used in blue lasers in DVD readers, and hafnium is used in thin film coatings to provide hardness and protection for optical systems .
  • Methods of Application: The specific methods of application can vary depending on the specific use case, but generally involve the incorporation of hafnium compounds into electronic devices .
  • Results or Outcomes: The use of hafnium compounds in these applications can enhance performance and extend the life of the devices .

5. Crystal Bar Process

  • Summary of Application: Hafnium tetraiodide is used in the crystal bar process for producing hafnium metal . This process is used to refine hafnium to its purest form.
  • Methods of Application: In the crystal bar process, hafnium tetraiodide is passed over a tungsten filament, creating a crystal bar of pure metal .
  • Results or Outcomes: The result of this process is high-purity hafnium metal, which can be used in various applications, including nuclear reactors and superalloys .

6. Reducing Agent

  • Summary of Application: Hafnium (III) iodide, a compound related to hafnium tetraiodide, is a powerful enough reducing agent to reduce water . This property could potentially be exploited in various chemical reactions.
  • Methods of Application: The specific methods of application can vary depending on the specific use case, but generally involve the use of hafnium (III) iodide in chemical reactions where a reducing agent is needed .
  • Results or Outcomes: The use of hafnium (III) iodide as a reducing agent can facilitate certain chemical reactions .

Future Directions

Hafnium tetraiodide has potential applications in the field of electronics. For instance, hafnium tetrachloride and hafnium oxide are used in microprocessors because the temperature resistance of these compounds make them good substitutes for silicon . Hafnium oxide is used in blue lasers in DVD readers, and hafnium is used in thin film coatings to provide hardness and protection for optical systems .

properties

IUPAC Name

tetraiodohafnium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/Hf.4HI/h;4*1H/q+4;;;;/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJQNNVSZNFWAH-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

I[Hf](I)(I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

HfI4
Record name Hafnium(IV) iodide
Source Wikipedia
URL https://en.wikipedia.org/wiki/Hafnium(IV)_iodide
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DSSTOX Substance ID

DTXSID7065629
Record name Hafnium iodide (HfI4)
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Molecular Weight

686.10 g/mol
Source PubChem
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Product Name

Hafnium tetraiodide

CAS RN

13777-23-6
Record name Hafnium iodide (HfI4)
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Record name Hafnium iodide (HfI4)
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Record name Hafnium iodide (HfI4)
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Record name Hafnium iodide (HfI4)
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Record name Hafnium(IV) iodide
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Citations

For This Compound
85
Citations
K Kukli, M Ritala, J Sundqvist, J Aarik, J Lu… - Journal of Applied …, 2002 - pubs.aip.org
Polycrystalline monoclinic HfO 2 films were atomic layer deposited on Si(100) substrates by a nonhydrous carbon-free process of HfI 4 and O 2 . The oxygen to hafnium ratio …
Number of citations: 150 pubs.aip.org
J Aarik, J Sundqvist, A Aidla, J Lu, T Sajavaara, K Kukli… - Thin Solid Films, 2002 - Elsevier
Hafnium tetraiodide and oxygen were used as precursors for atomic layer deposition of hafnium dioxide (HfO 2 ) thin films on silicon substrates at temperatures of 400–750 C. At 500–…
Number of citations: 36 www.sciencedirect.com
AW Struss, JD Corbett - Inorganic Chemistry, 1969 - ACS Publications
A hafnium iodide phase of the composition Hfl3. 2-3.3 which is free of unreacted metal is obtained by the reaction of liquid Hfl4 with metal foil (600 ppm of Zr) in a sealed tantalum …
Number of citations: 25 pubs.acs.org
JG Goodwin, WJ Hurford - JOM, 1955 - Springer
… processes is the higher decomposition temperature of hafnium tetraiodide. Zirconium tetraiodide decomposes at about 2190 F and hafnium tetraiodide decomposes at about 2820 F. …
Number of citations: 16 link.springer.com
J Beekhuizen, AV Mudring, G Meyer - Crystals, 2011 - mdpi.com
… : The reduction of hafnium tetraiodide, HfI 4 , with aluminum at 600 C or 850 C in the presence of a NaI flux resulted in black single crystals of Hf 0.86(1) I 3 . This composition …
Number of citations: 1 www.mdpi.com
B Krause, AB Hook, F Wawner… - Analytical …, 1960 - ACS Publications
Hafnium tetraiodide. Hfl4, has been prepared by the direct combination of elements by a method described by Corliss, Bozman, and Westfall (1). The high purity metal was heated in an …
Number of citations: 7 pubs.acs.org
RJH Clark, BK Hunter, DM Rippon - Inorganic Chemistry, 1972 - ACS Publications
… The Q branch of the y2(e) mode shows up clearly in all cases except for hafnium tetraiodide. However, that of the y4(t2) mode is frequently difficult to locate accurately; this situation …
Number of citations: 62 pubs.acs.org
FB Litton - Journal of the electrochemical society, 1951 - iopscience.iop.org
… De Boer and Fast (6) obtained ductile metal by the thermal decomposition of hafnium tetraiodide. Although this decomposition method previously yielded ductile titanium and zirconium, …
Number of citations: 42 iopscience.iop.org
WA Baker Jr, AR Janus - Journal of Inorganic and Nuclear Chemistry, 1964 - Elsevier
… Upon purification by sublimination, green and black products were isolated from both the zirconium and hafnium tetraiodide reductions. The formation of the black species appeared to …
Number of citations: 27 www.sciencedirect.com
ND Denisova, AP Baskova, EK Safronov - inis.iaea.org
… [en] The pressures of hafnium tetraiodide dissociation have been determined for the first … The heat of gaseous hafnium tetraiodide formation from metal hafnium and atomic iodine is 98 …
Number of citations: 0 inis.iaea.org

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